CID 22228887
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Overview
Description
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane is an organochlorosilane compound with the molecular formula C8H12Cl2Si . It is also known by several synonyms, including norbornenylmethyldichlorosilane and bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane . This compound is primarily used as a chemical intermediate in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane typically involves the reaction of norbornene with methyldichlorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the addition of the methyldichlorosilane to the norbornene ring . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane is scaled up using continuous flow reactors . These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound . The use of continuous flow reactors also minimizes the formation of by-products and enhances the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Polymerization: It can undergo polymerization reactions to form polysiloxanes, which are used in the production of silicone-based materials.
Common Reagents and Conditions
Common reagents used in the reactions of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane include water, alcohols, and amines . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane include silanols, alkoxysilanes, and polysiloxanes . These products have various applications in the chemical and materials industries .
Scientific Research Applications
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane involves the interaction of its silicon-chlorine bonds with various nucleophiles . The compound can form stable siloxane bonds through hydrolysis and condensation reactions . These reactions are facilitated by the presence of catalysts, such as acids or bases, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(5-Bicyclo[2.2.1]hept-2-enyl)ethyltrimethoxysilane: This compound has similar structural features but contains trimethoxy groups instead of dichloro groups.
(5-Bicyclo[2.2.1]hept-2-enyl)trichlorosilane: This compound has an additional chlorine atom compared to (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane.
Uniqueness
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane is unique due to its specific combination of a bicyclic structure and dichlorosilane functionality . This combination imparts distinct reactivity and stability characteristics, making it valuable for various industrial and research applications .
Properties
Molecular Formula |
C8H11Cl2Si |
---|---|
Molecular Weight |
206.16 g/mol |
InChI |
InChI=1S/C8H11Cl2Si/c9-11(10)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2 |
InChI Key |
GULJDXHOGMONFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C[Si](Cl)Cl |
Origin of Product |
United States |
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